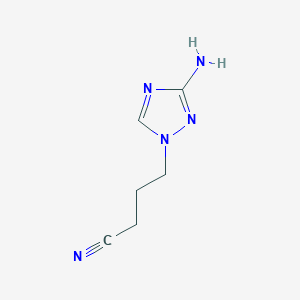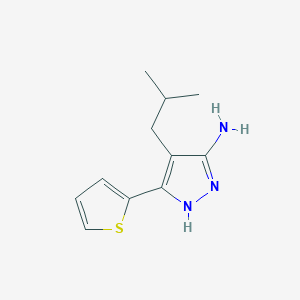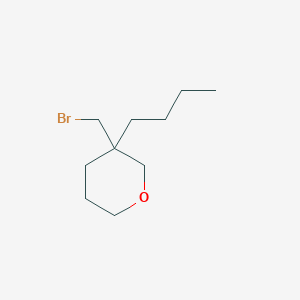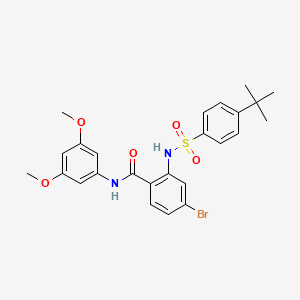
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tert-butyl group, a sulfonamide group, and a benzamide structure, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide typically involves multiple steps, including the introduction of the bromine atom, the tert-butyl group, and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.
Scientific Research Applications
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-((4-methylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- 4-Bromo-2-((4-ethylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- 4-Bromo-2-((4-isopropylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
Uniqueness
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, selectivity, and potency compared to similar compounds.
Properties
Molecular Formula |
C25H27BrN2O5S |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
4-bromo-2-[(4-tert-butylphenyl)sulfonylamino]-N-(3,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H27BrN2O5S/c1-25(2,3)16-6-9-21(10-7-16)34(30,31)28-23-12-17(26)8-11-22(23)24(29)27-18-13-19(32-4)15-20(14-18)33-5/h6-15,28H,1-5H3,(H,27,29) |
InChI Key |
ZQSBSGNOEZIOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


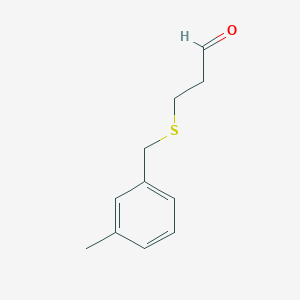
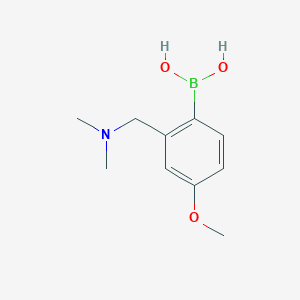
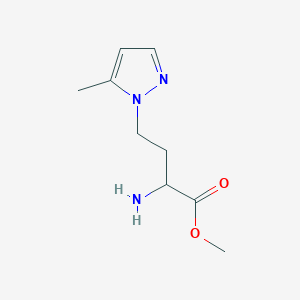
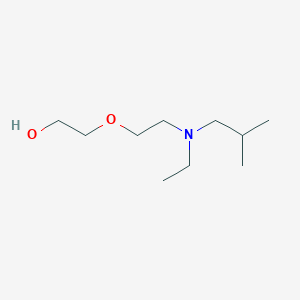
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
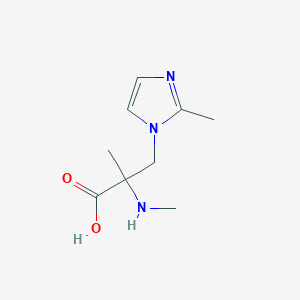
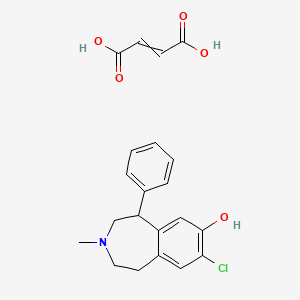
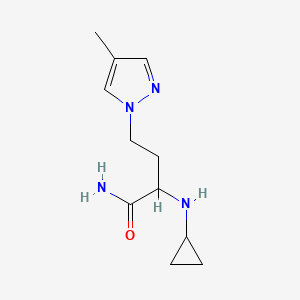
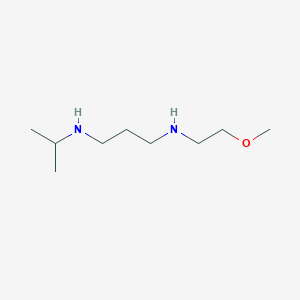
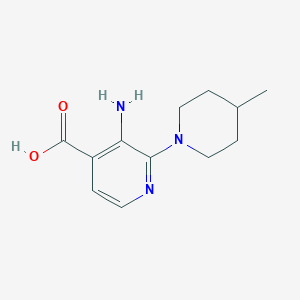
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
